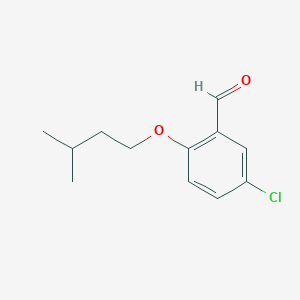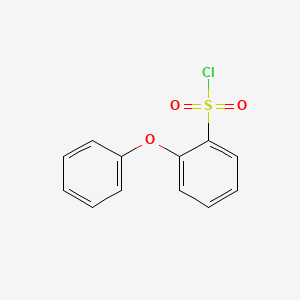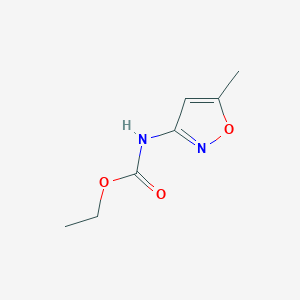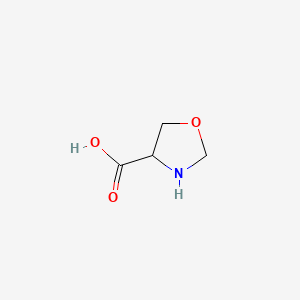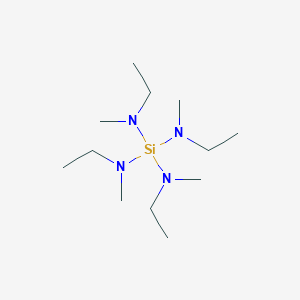
Tetrakis(ethylmethylamino)silane
Descripción general
Descripción
Tetrakis(ethylmethylamino)silane, also known as TEMAS, is an organometallic compound with the chemical formula C12H32N4Si. It is a colorless liquid that is sensitive to water and air. TEMAS is used in applications requiring non-aqueous solubility, such as recent solar energy and water treatment applications .
Synthesis Analysis
TEMAS can be synthesized via conventional Sonogashira–Hagihara coupling reactions using tetraethynyl monomers such as tetrakis(4-ethynylphenyl)methane and tetrakis(4-ethynylphenyl)silane .Molecular Structure Analysis
The molecular formula of TEMAS is C12H32N4Si, with an average mass of 260.495 Da. It consists of four ethylmethylamino groups attached to a silicon atom. The compound is a colorless liquid with a boiling point of approximately 40°C and a density of 0.89 g/mL at 25°C .Chemical Reactions Analysis
TEMAS serves as a precursor for atomic layer deposition (ALD) of hafnium oxide (HfO2) thin films. Its low boiling point and reactivity with water and ozone make it ideal for ALD processes. Adsorption of TEMAS is self-limiting on various substrates, including glass, indium-tin oxide (ITO), and Si (100) .Aplicaciones Científicas De Investigación
Si[N(C2H5)(CH3)]4 Si[N(C_2H_5)(CH_3)]_4 Si[N(C2H5)(CH3)]4
. It’s a colorless liquid that plays a significant role in various scientific applications due to its unique properties. Below is a comprehensive analysis of six distinct applications of TEMS in scientific research:Solar Energy Applications
TEMS: is utilized in the production of solar cells. Its organometallic nature allows for non-aqueous solubility, which is crucial in creating thin-film photovoltaic cells . By depositing TEMS onto substrates, it contributes to the formation of silicon-based layers that are essential for the conversion of solar energy into electricity.
Water Treatment
In the field of water treatment, TEMS serves as a precursor for the synthesis of silicon-containing compounds that are used in filtration and purification processes . Its ability to form bonds with nitrogen allows it to be integrated into systems that can remove contaminants from water, improving quality and safety.
Thin Film Deposition
TEMS: is employed in thin film deposition techniques such as chemical vapor deposition (CVD). It’s used to deposit silicon nitride or silicon-based films on various substrates, which are important for electronic and optical applications . These films provide protective coatings and are integral in the manufacturing of semiconductors.
Nanotechnology
In nanotechnology, TEMS is used to synthesize silicon nanoparticles. These nanoparticles have applications in electronics, medicine, and energy storage. They can be used to create high-performance batteries, targeted drug delivery systems, and advanced electronic devices .
Mesoporous Structure Formation
TEMS: has been shown to facilitate the in situ formation of mesoporous structures when mixed with ionic liquids . This application is significant in creating materials with high surface areas, which are beneficial for catalysis, sensors, and adsorption processes.
Organosilicon Research
As an organosilicon compound, TEMS is vital in the study of silicon-based organic chemistry. It’s used to explore new reactions, synthesize novel compounds, and understand the behavior of silicon in organic matrices . This research has implications for materials science and the development of new silicon-containing materials.
Mecanismo De Acción
Target of Action
Tetrakis(ethylmethylamino)silane (TEMAS) is primarily used as a chemical intermediate . Its primary targets are the chemical reactions it participates in, often serving as a precursor or reactant in various chemical synthesis processes .
Mode of Action
The exact mode of action of TEMAS depends on the specific chemical reaction it is involved in. As a chemical intermediate, it interacts with other reactants under specific conditions to facilitate the formation of desired products .
Pharmacokinetics
It is primarily used in industrial or research settings rather than in biological systems .
Result of Action
The result of TEMAS’s action is the successful progression of the chemical reactions it is involved in, leading to the formation of the desired end products .
Action Environment
The action, efficacy, and stability of TEMAS can be influenced by various environmental factors. For instance, it is known to be moisture sensitive , meaning its stability and reactivity can be affected by the presence of water. Additionally, safety data suggests that it may release flammable gases when in contact with water . Therefore, it is typically handled and stored under inert gas and protected from moisture .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-methyl-N-tris[ethyl(methyl)amino]silylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H32N4Si/c1-9-13(5)17(14(6)10-2,15(7)11-3)16(8)12-4/h9-12H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBZMPMVOIEPQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)[Si](N(C)CC)(N(C)CC)N(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32N4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405170 | |
| Record name | TETRAKIS(ETHYLMETHYLAMINO)SILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(ethylmethylamino)silane | |
CAS RN |
477284-75-6 | |
| Record name | TETRAKIS(ETHYLMETHYLAMINO)SILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(ethylmethylamino)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid](/img/structure/B1598646.png)

![2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine](/img/structure/B1598649.png)

